

# Pidnarulex (CX-5461) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CX-546   |           |
| Cat. No.:            | B1669364 | Get Quote |

## Pidnarulex (CX-5461): A Technical Overview

Pidnarulex (**CX-5461**) is a pioneering small molecule compound that selectively targets and inhibits RNA Polymerase I (Pol I). This mechanism disrupts the synthesis of ribosomal RNA (rRNA), a critical process for ribosome biogenesis and protein production, thereby impeding the growth of cancer cells and inducing programmed cell death (apoptosis). Pidnarulex is currently under investigation in clinical trials for the treatment of various cancers, including both hematologic malignancies and solid tumors.

## **Chemical Structure and Properties**

The fundamental characteristics of Pidnarulex are detailed below.

Table 1: Chemical Properties of Pidnarulex (**CX-546**1)



| Property             | Value                              |  |
|----------------------|------------------------------------|--|
| Chemical Formula     | C27H27N7O2S                        |  |
| Molecular Weight     | 513.61 g/mol                       |  |
| CAS Number           | 1138549-36-6                       |  |
| Appearance           | Crystalline solid                  |  |
| Solubility           | Soluble in DMSO (3 mg/mL, 5.84 mM) |  |
| Physical Description | A white to off-white powder        |  |

Figure 1: Chemical Structure of Pidnarulex (CX-5461)



## **Mechanism of Action and Signaling Pathway**

Pidnarulex exerts its anticancer effects by selectively inhibiting the transcription of rRNA genes by RNA Polymerase I. This inhibition is achieved through the stabilization of G-quadruplexes, which are secondary structures in DNA that are enriched in the promoter regions of rRNA genes. By stabilizing these structures, Pidnarulex prevents the transcription machinery from accessing the DNA, leading to a shutdown of rRNA synthesis. The subsequent depletion of ribosomes triggers nucleolar stress, which in turn activates tumor suppressor pathways, including p53, leading to cell cycle arrest and apoptosis.





Click to download full resolution via product page

Caption: Signaling pathway of Pidnarulex (CX-5461).



## **Preclinical and Clinical Data**

Pidnarulex has demonstrated significant preclinical activity in a variety of cancer models and is currently being evaluated in human clinical trials.

Table 2: In Vitro Activity of Pidnarulex (CX-5461)

| Cell Line        | Cancer Type               | IC50 (nM) | Effect                                                |
|------------------|---------------------------|-----------|-------------------------------------------------------|
| PANC-1           | Pancreatic Cancer         | 149[1]    | Inhibition of rRNA<br>synthesis (IC50 = 120<br>nM)[1] |
| B-cell Lymphoma  | B-cell Lymphoma           | 5 - 200   | G2/M cell cycle arrest, apoptosis                     |
| Multiple Myeloma | Multiple Myeloma          | 5 - 200   | G2/M cell cycle arrest, apoptosis                     |
| AML cell lines   | Acute Myeloid<br>Leukemia | 20 - 100  | Apoptosis, cell cycle arrest                          |

Table 3: Clinical Trial Information for Pidnarulex (CX-5461)



| Phase   | Cancer Type                        | Administration | Recommended Phase 2 Dose (RP2D) / Maximum Tolerated Dose (MTD) | Key Findings                                               |
|---------|------------------------------------|----------------|----------------------------------------------------------------|------------------------------------------------------------|
| Phase I | Advanced<br>Hematologic<br>Cancers | Intravenous    | 250 mg/m²<br>(RP2D)                                            | Well-tolerated, preliminary evidence of clinical activity  |
| Phase I | Advanced Solid<br>Tumors           | Oral           | 400 mg/m²<br>(MTD)                                             | Well-tolerated,<br>favorable<br>pharmacokinetic<br>profile |

## **Experimental Protocols**

The following outlines a general methodology for assessing the in vitro efficacy of Pidnarulex.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with increasing concentrations of Pidnarulex (e.g., 0.01 to 10 μM) for 72 hours. A vehicle control (DMSO) should be included.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



 Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

#### Western Blot Analysis for Apoptosis Markers

- Cell Lysis: Treat cells with Pidnarulex for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Workflow for Preclinical Evaluation of Pidnarulex



Click to download full resolution via product page

Caption: Preclinical evaluation workflow for Pidnarulex.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Pidnarulex (CX-5461) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669364#pidnarulex-cx-5461-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com